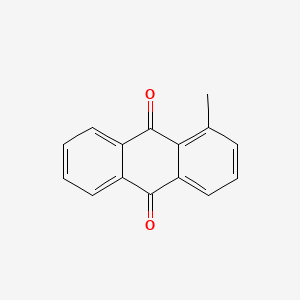
1-Methylanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylanthraquinone is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and are widely used in various industrial applications this compound, specifically, is a derivative of anthraquinone with a methyl group attached to the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phthalic anhydride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by cyclization and oxidation steps to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 1-methylanthracene using oxidizing agents like potassium dichromate or manganese dioxide. The reaction is carried out in an acidic medium, usually sulfuric acid, to facilitate the oxidation process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, manganese dioxide, and sulfuric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-methyl-9,10-anthraquinone.
Reduction: Formation of 1-methyl-9,10-dihydroxyanthracene.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methylanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential anticancer properties due to its ability to inhibit certain cellular pathways.
Medicine: Investigated for its antimicrobial and antifungal activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 1-Methylanthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain kinases and topoisomerases, leading to the disruption of cellular processes such as DNA replication and repair. This inhibition can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
1-Methylanthraquinone can be compared with other anthraquinone derivatives such as:
- 2-Methylanthraquinone
- 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
- 3,6,8-Trihydroxy-1-methylanthraquinone-2-carboxylic acid
- 2-Hydroxy-3-methylanthraquinone
Uniqueness: this compound is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s solubility, stability, and interaction with biological targets .
Propiedades
Número CAS |
954-07-4 |
|---|---|
Fórmula molecular |
C15H10O2 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O2/c1-9-5-4-8-12-13(9)15(17)11-7-3-2-6-10(11)14(12)16/h2-8H,1H3 |
Clave InChI |
RBGUKBSLNOTVCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


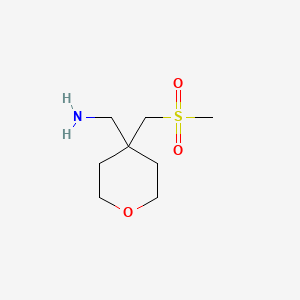
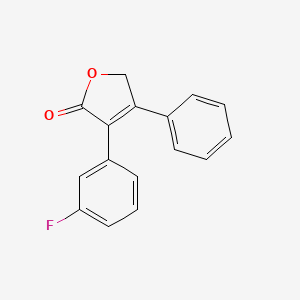

![(1S,3R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13006076.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13006080.png)
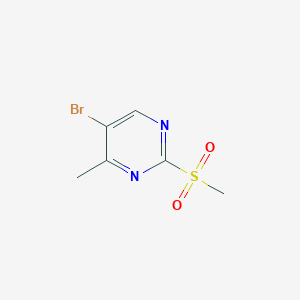
![Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B13006086.png)
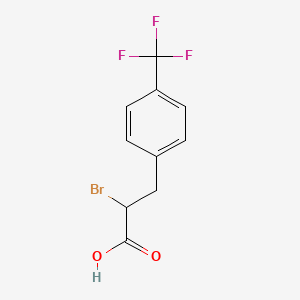
![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylicacid](/img/structure/B13006117.png)

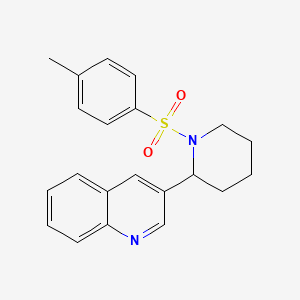
![2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B13006139.png)
![3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13006144.png)
![1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13006147.png)
